Diethyl (9,9-Dimethyl-9H-fluoren-2-yl)phosphonate
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Overview
Description
Diethyl (9,9-Dimethyl-9H-fluoren-2-yl)phosphonate is an organophosphorus compound that features a fluorenyl group substituted with two ethyl groups and a phosphonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl (9,9-Dimethyl-9H-fluoren-2-yl)phosphonate typically involves the reaction of 9,9-Dimethyl-9H-fluorene with diethyl phosphite under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the phosphonate ester. The reaction conditions often include elevated temperatures and inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Diethyl (9,9-Dimethyl-9H-fluoren-2-yl)phosphonate can undergo various chemical reactions, including:
Oxidation: The phosphonate group can be oxidized to form phosphonic acid derivatives.
Reduction: The compound can be reduced to form phosphine derivatives.
Substitution: The ethyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require the use of strong bases or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acids, while reduction can produce phosphines.
Scientific Research Applications
Diethyl (9,9-Dimethyl-9H-fluoren-2-yl)phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound can be used in the study of enzyme mechanisms involving phosphorus-containing substrates.
Industry: It is used in the production of flame retardants, plasticizers, and other specialty chemicals.
Mechanism of Action
The mechanism by which Diethyl (9,9-Dimethyl-9H-fluoren-2-yl)phosphonate exerts its effects involves the interaction of the phosphonate group with various molecular targets. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition can occur through competitive binding to the active site of the enzyme, thereby blocking the natural substrate from accessing the site.
Comparison with Similar Compounds
Similar Compounds
9,9-Dimethyl-9H-fluorene-2-yl-2-boronic acid: This compound features a boronic acid group instead of a phosphonate group and is used in organic synthesis and materials science.
Bis-(9,9-dimethyl-9H-fluoren-2-yl)-amine: This compound contains an amine group and is used as an intermediate in pharmaceutical synthesis.
Uniqueness
Diethyl (9,9-Dimethyl-9H-fluoren-2-yl)phosphonate is unique due to its phosphonate group, which imparts distinct chemical reactivity and biological activity compared to similar compounds with different functional groups. The presence of the phosphonate group allows for specific interactions with enzymes and other biological molecules, making it a valuable tool in biochemical research and drug development.
Properties
Molecular Formula |
C19H23O3P |
---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
2-diethoxyphosphoryl-9,9-dimethylfluorene |
InChI |
InChI=1S/C19H23O3P/c1-5-21-23(20,22-6-2)14-11-12-16-15-9-7-8-10-17(15)19(3,4)18(16)13-14/h7-13H,5-6H2,1-4H3 |
InChI Key |
TUTDJUPTMZAXGA-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C1=CC2=C(C=C1)C3=CC=CC=C3C2(C)C)OCC |
Origin of Product |
United States |
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